molecular formula C16H25N B047461 2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine CAS No. 124499-31-6

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine

Cat. No. B047461
M. Wt: 231.38 g/mol
InChI Key: IFWGVWBAKRWCQH-UHFFFAOYSA-N
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Description

“2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine” is an organic compound. It is a derivative of cyclohexane, which is a cyclic hydrocarbon . Cyclohexane is a molecule where the carbons are arranged in the form of a ring and all the carbon atoms that make up the ring are single bonded to other atoms .


Molecular Structure Analysis

The molecular structure of “2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine” would be expected to contain a cyclohexane ring, given the presence of the term ‘cyclohexyl’ in its name. Cyclohexane molecules are not flat; they exist as "puckered rings" . The molecule would also contain an ethylamine functional group attached to a phenyl ring, as suggested by the ‘ethyl-phenyl-ethylamine’ portion of its name.

Scientific Research Applications

  • Tumor Cell Apoptosis : It's used in studies for cellular and subcellular labeling of tumor cells during apoptosis in human tumor cells (Xu & Thornalley, 1999).

  • Biological Activity : It shows potential as a precursor for substituted methylamines, ethylamines, and acetic acids, indicating a range of biological activities (Beaton et al., 1976).

  • Structural Importance : It's structurally significant in p-hydroxyephedrinium dihydrogenphosphate research (Datta et al., 1994).

  • Pharmacological Applications : Secondary methyl- and ethyl-α-cyclohexylethylamines, derivatives of this compound, show distinct sympathomimetic activity, impacting blood pressure, heart rate, and relaxing certain muscles (Lands et al., 1945).

  • Antidepressant Potential : 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives exhibit potential antidepressant activity in rodent models and acute effects in the rat pineal gland (Yardley et al., 1990).

  • Analgesic Properties : Certain derivatives, like 2-[1-(m-methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine, have shown analgesic properties and can be synthesized through various routes (Bruderer & Bernauer, 1983).

  • Dopamine Receptor Ligands : Some derivatives, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine, exhibit lower affinity for dopamine receptors but can be modified to increase this affinity, especially for the D-2 subtype (Claudi et al., 1992).

  • Anti-Inflammatory Potential : Novel compounds related to this chemical structure have inhibitory potential on COX-1 and COX-2 enzymes, making them candidates for treating inflammatory diseases (Can et al., 2017).

  • Molecular Conformation Studies : The molecular conformation and structure of related compounds like 2-phenoxy ethylamine have been investigated using various spectroscopic and computational methods (Macleod & Simons, 2004).

properties

IUPAC Name

2-[4-(2-cyclohexylethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h8-11,14H,1-7,12-13,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWGVWBAKRWCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567318
Record name 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine

CAS RN

124499-31-6
Record name 4-(2-Cyclohexylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124499-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Cyclohexylethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NB Price - amp.chemicalbook.com
This alkaloid occurs naturally in Veratrum grandi/lorum and V. viride and is also formed during the hydrolysis of Veratrosine (qv). It forms colourless crystals of the monohydrate from …
Number of citations: 2 amp.chemicalbook.com

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